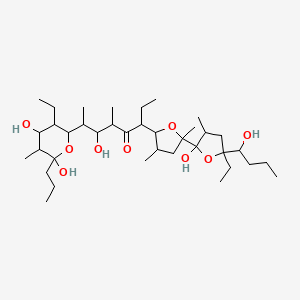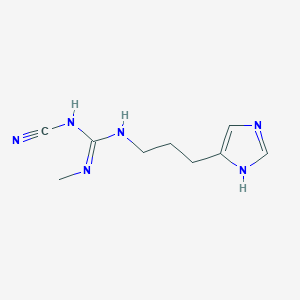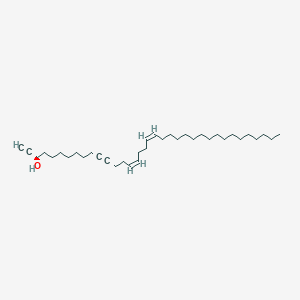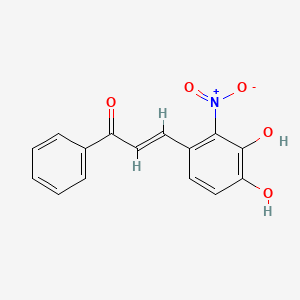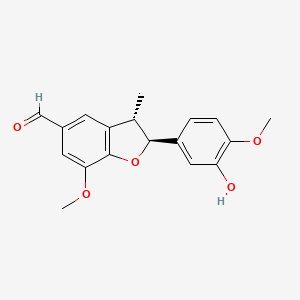
Riccardin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Riccardin C is a natural product found in Plagiochasma intermedium, Primula veris, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Identification and Chemical Structure
- Riccardin C Discovery : Riccardin C, a cyclic bibenzyl derivative, was identified in the liverwort Reboulia hemisphaerica, characterized by a biphenyl ether and biphenyl linkages (Asakawa & Matsuda, 1982).
Biomedical Research
- Antifungal Properties : Riccardin D, closely related to Riccardin C, exhibited significant inhibitory effects on biofilm formation of Candida albicans, suggesting potential for clinical applications in eliminating biofilms of pathogens (Li et al., 2012).
- LXRα Agonist Role : Riccardin C acts as a selective agonist for the nuclear receptor LXRα, important in lipid metabolism. Its phenolic hydroxy groups are essential for LXRα activation, indicating potential applications in lipid-related disorders (Hioki et al., 2009).
- Synthesis and Drug Development : Efficient synthesis of Riccardin C and novel derivatives highlights its role as a promising lead compound in drug discovery for atherosclerotic diseases (Iwashita et al., 2011).
Cancer Research
- Anticancer Activity : Riccardin D (related to Riccardin C) demonstrated inhibitory effects on tumor angiogenesis and subsequent anticancer activity, particularly in lung carcinoma cells, suggesting a potential therapeutic application for cancers (Sun et al., 2011).
- Mechanism of Action in Cancer : In studies on non-small cell lung cancer, Riccardin D showed to induce apoptosis via inhibition of DNA topoisomerase II, offering insights into its mechanism in cancer therapy (Xue et al., 2012).
- Lysosomal Rupture and Tumor Growth Inhibition : A novel derivative of Riccardin D induced cell death through lysosomal rupture in vitro and inhibited tumor growth in vivo, indicating potential for cancer treatment (Wang et al., 2013).
Pharmacokinetics and Drug Delivery
- Nanosuspension Studies : The study of Riccardin D nanosuspensions revealed insights into its pharmacokinetics and tissue distribution, crucial for drug development (Liu et al., 2013).
Molecular Synthesis
- Chemical Synthesis of Riccardin C : The synthesis of Riccardin C via Pd-catalyzed intramolecular Suzuki–Miyaura coupling was demonstrated, aiding in its availability for research and therapeutic applications (Harada et al., 2013).
Molecular Metabolism
- Metabolic Studies of Derivatives : The metabolic stability and metabolite characterization of Riccardin D-N in human and mouse hepatic S9 fractions provided essential information for its pharmacological development (Gao et al., 2019).
Eigenschaften
Produktname |
Riccardin C |
|---|---|
Molekularformel |
C28H24O4 |
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
14-oxapentacyclo[20.2.2.210,13.115,19.02,7]nonacosa-1(24),2(7),3,5,10(29),11,13(28),15,17,19(27),22,25-dodecaene-5,16,24-triol |
InChI |
InChI=1S/C28H24O4/c29-22-9-13-24-21(17-22)8-3-18-4-10-23(11-5-18)32-28-16-20(7-14-26(28)30)2-1-19-6-12-25(24)27(31)15-19/h4-7,9-17,29-31H,1-3,8H2 |
InChI-Schlüssel |
JMKSVONWZFVEAI-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=CC(=C2)O)C3=C(C=C(CCC4=CC(=C(C=C4)O)OC5=CC=C1C=C5)C=C3)O |
Kanonische SMILES |
C1CC2=C(C=CC(=C2)O)C3=C(C=C(CCC4=CC(=C(C=C4)O)OC5=CC=C1C=C5)C=C3)O |
Synonyme |
riccardin C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




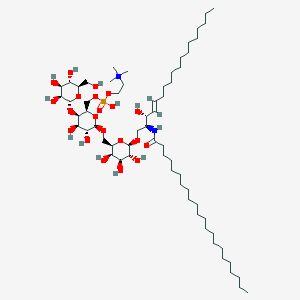
![6-[(4S,5R)-5-methyl-2-oxoimidazolidin-4-yl]hexanoic acid](/img/structure/B1251712.png)
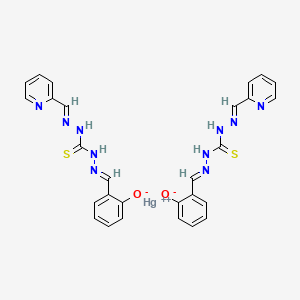
![(1R,2R)-5,5-Dichloro-N-(1-cyanocyclopropyl)-2-[4-[4-(methylsulfonyl)phenyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]cyclohexanecarboxamide](/img/structure/B1251714.png)
